4,6-Dimethoxy-2-methylthiopyrimidine
Overview
Description
4,6-Dimethoxy-2-methylthiopyrimidine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . It is characterized by its two methoxy groups at the 4 and 6 positions and a methylthio group at the 2 position on the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethoxy-2-methylthiopyrimidine can be synthesized through nucleophilic substitution. One efficient method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide, yielding the desired product with a high yield of 95.6% . Another method involves the oxidation of this compound using hydrogen peroxide in the presence of sodium tungstate dihydrate, resulting in 4,6-dimethoxy-2-methylsulfonylpyrimidine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reagent concentrations to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-methylthiopyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion to 4,6-dimethoxy-2-methylsulfonylpyrimidine using hydrogen peroxide.
Substitution: Nucleophilic substitution reactions with different nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate dihydrate.
Substitution: Sodium methyl mercaptide for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
4,6-Dimethoxy-2-methylthiopyrimidine is a valuable compound in scientific research due to its versatility. It is used in:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-methylthiopyrimidine involves its interaction with specific molecular targets. The compound’s methoxy and methylthio groups allow it to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- 2-Methylthio-4,6-pyrimidinedione
- Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate
Uniqueness
4,6-Dimethoxy-2-methylthiopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and its applications in multiple fields.
Properties
IUPAC Name |
4,6-dimethoxy-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSYQIBBJXLQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372619 | |
Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90905-46-7 | |
Record name | 4,6-Dimethoxy-2-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental advantages of the new synthesis method for 4,6-dimethoxy-2-methylthiopyrimidine described in the research?
A1: The traditional synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which utilizes this compound as a key intermediate, involves the use of highly toxic dimethylsulfate and corrosive phosphorus oxychloride. [] These chemicals pose significant environmental risks. The new method described in the research replaces dimethylsulfate with chloromethane as a methylating agent. [] This substitution offers several environmental advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.